molecular formula C23H21N3O5 B4501860 5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B4501860
M. Wt: 419.4 g/mol
InChI Key: UOWQRWKGZNTGGQ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a benzoxazine ring, and an ethoxyphenyl group

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group or the oxazole ring, leading to the formation of substituted derivatives.

    Condensation: The benzoxazine ring can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to 5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide include other oxazole derivatives, benzoxazine derivatives, and ethoxyphenyl-containing compounds. These similar compounds may share some structural features and chemical properties but differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-3-11-26-19-12-16(7-10-20(19)30-14-22(26)27)24-23(28)18-13-21(31-25-18)15-5-8-17(9-6-15)29-4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQRWKGZNTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

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